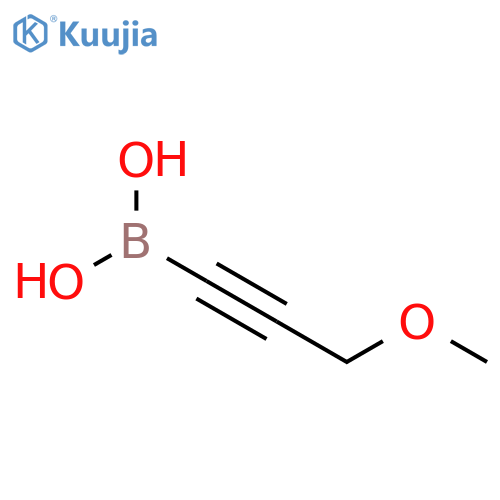

Cas no 1438888-08-4 ((3-methoxyprop-1-yn-1-yl)boronic acid)

(3-methoxyprop-1-yn-1-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- Boronic acid, B-(3-methoxy-1-propyn-1-yl)-

- (3-methoxyprop-1-yn-1-yl)boronic acid

-

- インチ: 1S/C4H7BO3/c1-8-4-2-3-5(6)7/h6-7H,4H2,1H3

- InChIKey: QRNCAZFQVOVGGW-UHFFFAOYSA-N

- ほほえんだ: B(C#CCOC)(O)O

(3-methoxyprop-1-yn-1-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-147355-1.0g |

(3-methoxyprop-1-yn-1-yl)boronic acid |

1438888-08-4 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-147355-0.1g |

(3-methoxyprop-1-yn-1-yl)boronic acid |

1438888-08-4 | 0.1g |

$175.0 | 2023-02-15 | ||

| Enamine | EN300-147355-50mg |

(3-methoxyprop-1-yn-1-yl)boronic acid |

1438888-08-4 | 50mg |

$359.0 | 2023-09-29 | ||

| Enamine | EN300-147355-1000mg |

(3-methoxyprop-1-yn-1-yl)boronic acid |

1438888-08-4 | 1000mg |

$428.0 | 2023-09-29 | ||

| Enamine | EN300-147355-10.0g |

(3-methoxyprop-1-yn-1-yl)boronic acid |

1438888-08-4 | 10.0g |

$855.0 | 2023-02-15 | ||

| Enamine | EN300-147355-2.5g |

(3-methoxyprop-1-yn-1-yl)boronic acid |

1438888-08-4 | 2.5g |

$389.0 | 2023-02-15 | ||

| Enamine | EN300-147355-5000mg |

(3-methoxyprop-1-yn-1-yl)boronic acid |

1438888-08-4 | 5000mg |

$1240.0 | 2023-09-29 | ||

| Enamine | EN300-147355-10000mg |

(3-methoxyprop-1-yn-1-yl)boronic acid |

1438888-08-4 | 10000mg |

$1839.0 | 2023-09-29 | ||

| Enamine | EN300-147355-5.0g |

(3-methoxyprop-1-yn-1-yl)boronic acid |

1438888-08-4 | 5.0g |

$576.0 | 2023-02-15 | ||

| Enamine | EN300-147355-0.5g |

(3-methoxyprop-1-yn-1-yl)boronic acid |

1438888-08-4 | 0.5g |

$190.0 | 2023-02-15 |

(3-methoxyprop-1-yn-1-yl)boronic acid 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

(3-methoxyprop-1-yn-1-yl)boronic acidに関する追加情報

(3-methoxyprop-1-yn-1-yl)boronic acid (CAS 1438888-08-4) の最新研究動向と医薬品開発への応用

(3-methoxyprop-1-yn-1-yl)boronic acid (CAS 1438888-08-4) は、近年注目を集めているボロン酸誘導体の一つであり、特に医薬品開発分野において重要な中間体としての役割を果たしています。本化合物は、その特異的な化学構造により、 Suzuki-Miyaura カップリング反応をはじめとする様々な有機合成反応において優れた反応性を示すことが報告されています。

2023年に発表された最新の研究では、本化合物を用いた抗癌剤候補物質の合成が報告されています。Journal of Medicinal Chemistryに掲載された研究によると、(3-methoxyprop-1-yn-1-yl)boronic acidを出発原料として、新規プロテアソーム阻害剤の開発が進められています。この研究では、特に多発性骨髄腫治療を標的とした化合物ライブラリーの構築に本物質が活用され、in vitro試験で有望な活性を示す化合物が同定されました。

また、2024年初頭には、本化合物を用いた創薬研究の進展がACS Chemical Biology誌で報告されました。この研究では、(3-methoxyprop-1-yn-1-yl)boronic acidの構造を基盤とした新規糖鎖修飾プローブの開発が行われ、細胞表面糖鎖の可視化と機能解析に成功しています。この技術は、がん細胞の糖鎖プロファイル解析や免疫チェックポイント分子の研究に応用可能であり、診断薬開発への展開が期待されています。

合成化学の観点からは、本化合物の安定性向上と反応選択性の最適化に関する研究が進んでいます。2023年末にOrganic Lettersで発表された論文では、各種保護基の導入による(3-methoxyprop-1-yn-1-yl)boronic acidの安定化手法が詳細に検討され、特にトリフルオロボレート塩としての取り扱いが推奨されています。この改良により、空気中での長期保存が可能となり、実用的な利用がさらに進むと期待されます。

医薬品開発における本化合物の重要性は、そのユニークな構造特性に起因します。メトキシ基とアルキニル基を有するボロン酸として、従来の芳香族ボロン酸とは異なる電子特性と立体効果を示し、これが特定の生物学的ターゲットとの相互作用に有利に働くことが明らかになってきました。特に、ボロン酸を有するチロシンキナーゼ阻害剤の開発において、本化合物の構造が最適化の起点として頻繁に用いられています。

今後の展望として、(3-methoxyprop-1-yn-1-yl)boronic acidを利用したターゲットドラッグデリバリーシステムの開発が注目されています。ボロン酸とジオール類との可逆的な相互作用を利用し、糖鎖豊富ながん細胞への選択的な薬物送達を可能にするコンジュゲート分子の設計が進められており、近い将来の臨床応用が期待される分野です。

総括すると、(3-methoxyprop-1-yn-1-yl)boronic acid (CAS 1438888-08-4) は、その多様な反応性と生物学的特性から、現代の医薬品開発においてますます重要な位置を占めつつあります。特に抗癌剤開発と分子イメージング技術の進展に大きく貢献しており、今後の研究の進展が強く期待される化合物です。

1438888-08-4 ((3-methoxyprop-1-yn-1-yl)boronic acid) 関連製品

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)